Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and a sulfamoylphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole intermediate with methyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Sulfamoylphenethyl Moiety: The final step involves the nucleophilic substitution reaction where the thiazole-carbamate intermediate reacts with 4-sulfamoylphenethylamine under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring in the sulfamoylphenethyl moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory or antimicrobial agent, given its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamate group are crucial for binding to the active sites of enzymes, potentially inhibiting their activity. The sulfamoylphenethyl moiety may enhance the compound’s affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(2-oxo-2-((4-aminophenethyl)amino)ethyl)thiazol-2-yl)carbamate: Similar structure but with an amino group instead of a sulfamoyl group.
Ethyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to the presence of the sulfamoyl group, which can significantly influence its biological activity and chemical reactivity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-24-15(21)19-14-18-11(9-25-14)8-13(20)17-7-6-10-2-4-12(5-3-10)26(16,22)23/h2-5,9H,6-8H2,1H3,(H,17,20)(H2,16,22,23)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXQDLWKVHRIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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